molecular formula C12H6ClF3N4O3 B608221 Jnj-42041935 CAS No. 1193383-09-3

Jnj-42041935

Cat. No. B608221
CAS RN: 1193383-09-3
M. Wt: 346.6502
InChI Key: FXHHASJVTYRJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-42041935 is a small molecule that controls the biological activity of Hypoxia-inducible factor prolyl-hydroxylase (HIF-PHD) . It is primarily used for cell structure applications . The molecule is also known as HIF-PHD Inhibitor II .


Molecular Structure Analysis

The empirical formula of JNJ-42041935 is C12H6ClF3N4O3 . Its molecular weight is 346.65 . The molecule is also known by its formal name: 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]-1H-pyrazole-4-carboxylic acid .


Physical And Chemical Properties Analysis

JNJ-42041935 is a solid, white crystalline substance . It is soluble in DMSO at 100 mg/mL . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Inhibition of HIF-PHD Isozymes

JNJ-42041935 acts as an active-site binding, iron insensitive, 2-oxoglutarate competitive, reversible and potent inhibitor of PHD1, 2 and 3 isozymes . It displays over 100-fold selectivity over FIH (factor inhibiting hydroxylase) and minimal affinity towards a panel of receptors, enzymes and kinases .

Elevation of HIF-1α Levels

This compound has been shown to elevate HIF-1α levels in Hep3B cells . HIF-1α is a subunit of HIF-1, which is a transcription factor that responds to changes in available oxygen in the cellular environment.

Stimulation of Erythropoietin Secretion

JNJ-42041935 has been shown to stimulate erythropoietin secretion in mice . Erythropoietin is a hormone that stimulates the production of red blood cells.

Reversal of Inflammation-Induced Anemia

In rats, JNJ-42041935 has been shown to reverse inflammation-induced anemia . This suggests potential therapeutic applications in conditions characterized by anemia.

5. Inhibition of Malate Dehydrogenase 2 (MDH2) Activity JNJ-42041935 has been shown to inhibit malate dehydrogenase 2 (MDH2) activity . MDH2 is an enzyme that plays a crucial role in the citric acid cycle, or Krebs cycle, which is the sequence of reactions by which most living cells generate energy during the process of aerobic respiration.

Suppression of Mitochondrial Respiration

This compound has been shown to suppress mitochondrial respiration . This could have implications for research into diseases characterized by mitochondrial dysfunction.

properties

IUPAC Name

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHHASJVTYRJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jnj-42041935

CAS RN

1193383-09-3
Record name JNJ-42041935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-42041935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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